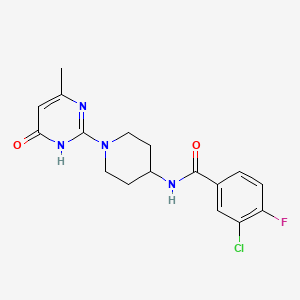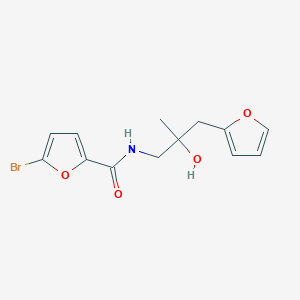![molecular formula C19H20ClN5O2S B2777976 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone CAS No. 893915-98-5](/img/structure/B2777976.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a synthetic organic molecule with a complex structure.
- It contains a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a dimethylmorpholino substituent.
- The sulfur atom in the thioether group is also part of the structure.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available literature.
Molecular Structure Analysis
- The molecular formula is C~20~H~21~ClN~6~OS.
- The compound has a pyrazolo[3,4-d]pyrimidine ring fused with a phenyl ring.
- The dimethylmorpholino group is attached to the pyrazolo[3,4-d]pyrimidine ring.
- The thioether group (S) is connected to the pyrazolo[3,4-d]pyrimidine ring.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound were not found in the literature.
Physical And Chemical Properties Analysis
- Unfortunately, I couldn’t retrieve specific physical and chemical properties for this compound.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Antioxidant and Antitumor Agents
Thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives have been designed and synthesized as potential antioxidant and antitumor agents. Pharmacological tests indicated significant antitumor and antioxidant activity for certain compounds (Abu‐Hashem, El-Shehry, & Badria, 2010).
Insecticidal Evaluation
Pyrazole-based tetrahydropyrimidine derivatives have been synthesized and evaluated for their insecticidal activity, with some exhibiting 100% mortality against specific pests. This study underscores the potential use of such compounds in agricultural pest control (Halim, Ramadan, Rizk, & El-hashash, 2020).
Fungicidal Activity
Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties were synthesized and showed moderate inhibitory activity against Gibberella zeae, indicating potential fungicidal applications (Liu, He, Kai, Li, & Zhu, 2012).
Safety And Hazards
- Safety data for this compound is not readily available.
- As with any chemical, caution should be exercised during handling and use.
Direcciones Futuras
- Investigate potential applications in drug discovery or material science.
- Explore its interactions with biological targets.
- Conduct further studies to elucidate its properties and potential uses.
Please note that due to limited information, some sections remain incomplete. For a comprehensive analysis, additional research and experimental data would be necessary. 🧪🔬
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12-8-24(9-13(2)27-12)17(26)10-28-19-16-7-23-25(18(16)21-11-22-19)15-5-3-14(20)4-6-15/h3-7,11-13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQJXMQKFDXELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

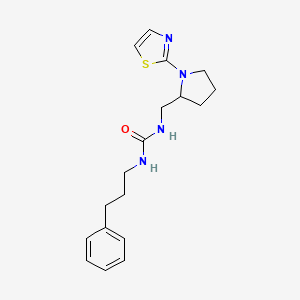
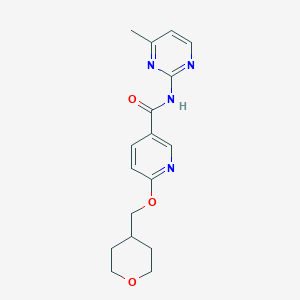
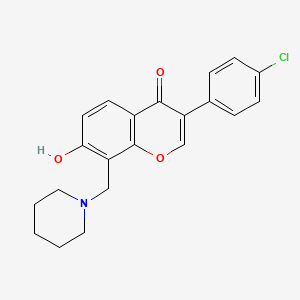
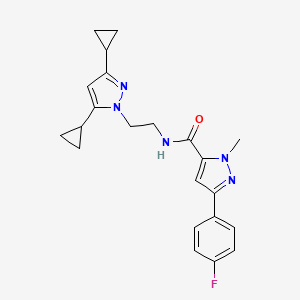
![4-[1-[(2S)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)
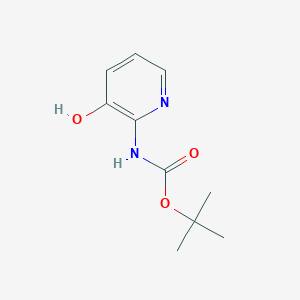
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
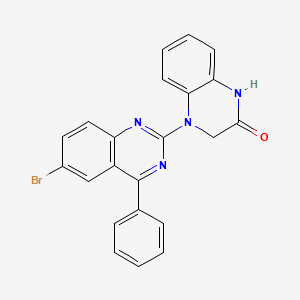
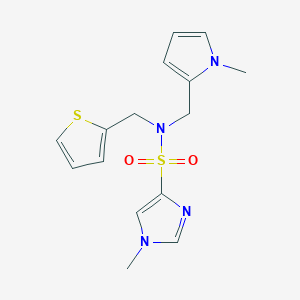
![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)
